molecular formula C18H30NaO3S B8730605 Sodium dodecyl benzenesulfonate

Sodium dodecyl benzenesulfonate

Cat. No. B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05698490

Procedure details

In the same manner as in Example 1, 1 g of C.I. Basic Red 14 (commercial name: Aizen Cathilon Red 4GH, made by Hodogaya Chem. Ind., Col, Ltd.) and 1 g of sodium dodecylbenzenesulfonate were reacted to obtain about 1.6 g of a dark reddish purple tar-like captioned hydrophobic cationic dye. The hydrophobic cationic dye was placed in a water-toluene phase and shaken, whereupon the dye mostly remained in the toluene phase. This reveals that the substitution with the organic anion contributes to drastically improved miscibility with the organic solvent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)C(/C=C/C2C=CC(N(CCC#N)C)=CC=2)=[N+](C)C2C1=CC=CC=2.[Cl-].[CH2:28]([O:40][S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=[O:43])=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[Na].O.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:28]([O:40][S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=[O:43])=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39] |f:0.1,2.3,4.5,^1:49|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain about 1.6 g of a dark reddish purple tar-like

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05698490

Procedure details

In the same manner as in Example 1, 1 g of C.I. Basic Red 14 (commercial name: Aizen Cathilon Red 4GH, made by Hodogaya Chem. Ind., Col, Ltd.) and 1 g of sodium dodecylbenzenesulfonate were reacted to obtain about 1.6 g of a dark reddish purple tar-like captioned hydrophobic cationic dye. The hydrophobic cationic dye was placed in a water-toluene phase and shaken, whereupon the dye mostly remained in the toluene phase. This reveals that the substitution with the organic anion contributes to drastically improved miscibility with the organic solvent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)C(/C=C/C2C=CC(N(CCC#N)C)=CC=2)=[N+](C)C2C1=CC=CC=2.[Cl-].[CH2:28]([O:40][S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=[O:43])=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[Na].O.C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:28]([O:40][S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=[O:43])=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39] |f:0.1,2.3,4.5,^1:49|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain about 1.6 g of a dark reddish purple tar-like

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.